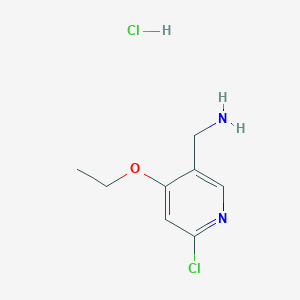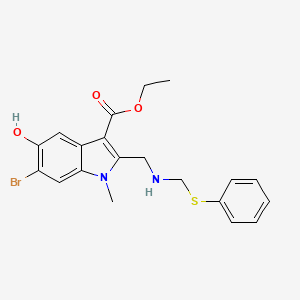
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.10 . It is available for research use and can be used for custom synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCCOC1=CC(=NC=C1CN)Cl.Cl . This indicates that the compound contains an ethoxy group (CCOC), a pyridine ring (C1=CC=NC=C1), and a chloro group (Cl), among other elements.
Applications De Recherche Scientifique
Halogen Substitution in Pyridine Derivatives
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride is related to the broader category of ethoxypyridine derivatives. Research by Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridine when heated with aqueous hydrochloric acid. They found that halogen atoms in these compounds can be substituted, influencing the chemical properties of the resulting products, which is relevant to understanding the behavior of compounds like this compound under various conditions (Hertog & Bruyn, 2010).
Synthesis and Application in Antimicrobial Agents
A study by Thomas, Adhikari, and Shetty (2010) on the synthesis of quinoline derivatives, starting from compounds like 4-methoxyaniline, led to the development of methanamine derivatives. These compounds demonstrated significant antimicrobial activities, comparable to first-line drugs, indicating the potential of this compound and similar compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic and Molecular Interaction Studies
Research by Sankaralingam and Palaniandavar (2014) involved diiron(III) complexes of tridentate 3N ligands, which included compounds related to this compound. These complexes were studied as catalysts for hydroxylation of alkanes, showing their potential use in catalytic processes and the study of molecular interactions (Sankaralingam & Palaniandavar, 2014).
Potential in Cancer Research
A study by Temple et al. (1983) on the hydrolysis and subsequent reactions of chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to this compound, revealed the formation of 4-hydroxypyridine. This study contributes to the understanding of chemical transformations and potential applications in cancer research (Temple et al., 1983).
Mécanisme D'action
Propriétés
IUPAC Name |
(6-chloro-4-ethoxypyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c1-2-12-7-3-8(9)11-5-6(7)4-10;/h3,5H,2,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPXGGMIXRHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)

